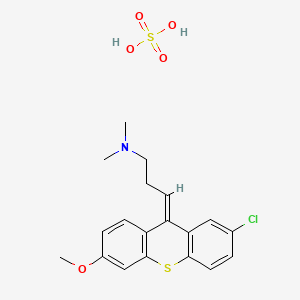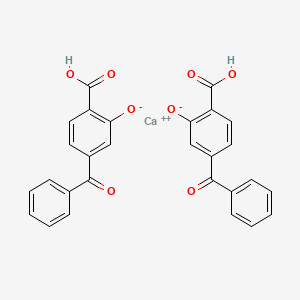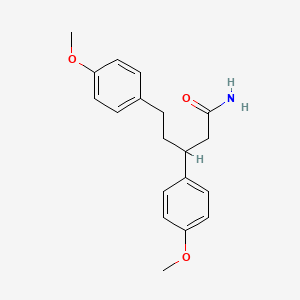
3,5-Cyclohexadiene-1,2-dione, 3,6-bis(1,1-dimethylethyl)-4-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Cyclohexadiene-1,2-dione, 3,6-bis(1,1-dimethylethyl)-4-methoxy- is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.3074 g/mol . This compound is known for its unique structure, which includes two tert-butyl groups and a methoxy group attached to a cyclohexadiene-1,2-dione core.
Méthodes De Préparation
The synthesis of 3,5-Cyclohexadiene-1,2-dione, 3,6-bis(1,1-dimethylethyl)-4-methoxy- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of cyclohexadiene-1,2-dione with tert-butyl chloride in the presence of a strong base such as sodium hydride. The methoxy group can be introduced through a subsequent methylation reaction using methyl iodide and a base like potassium carbonate .
Analyse Des Réactions Chimiques
3,5-Cyclohexadiene-1,2-dione, 3,6-bis(1,1-dimethylethyl)-4-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the dione moiety to diols.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,5-Cyclohexadiene-1,2-dione, 3,6-bis(1,1-dimethylethyl)-4-methoxy- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,5-Cyclohexadiene-1,2-dione, 3,6-bis(1,1-dimethylethyl)-4-methoxy- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, affecting their function and activity. The exact pathways and molecular targets depend on the specific context and application .
Comparaison Avec Des Composés Similaires
Similar compounds to 3,5-Cyclohexadiene-1,2-dione, 3,6-bis(1,1-dimethylethyl)-4-methoxy- include:
3,5-Cyclohexadiene-1,2-dione, 3,5-bis(1,1-dimethylethyl)-: This compound lacks the methoxy group, which can significantly alter its reactivity and applications.
3,5-Cyclohexadiene-1,2-dione, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-: The presence of a hydroxy group instead of a methoxy group can lead to different chemical properties and biological activities.
The uniqueness of 3,5-Cyclohexadiene-1,2-dione, 3,6-bis(1,1-dimethylethyl)-4-methoxy- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
77145-10-9 |
|---|---|
Formule moléculaire |
C15H22O3 |
Poids moléculaire |
250.33 g/mol |
Nom IUPAC |
3,6-ditert-butyl-4-methoxycyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C15H22O3/c1-14(2,3)9-8-10(18-7)11(15(4,5)6)13(17)12(9)16/h8H,1-7H3 |
Clé InChI |
PSHQNKZZWLAASE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=O)C1=O)C(C)(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Heptanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B14442365.png)
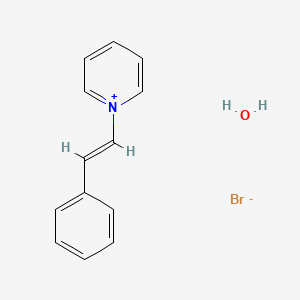
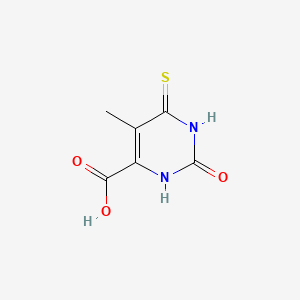
![N-[[1-(4-chlorophenyl)-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-5-yl]methyl]-2-hydroxybenzamide](/img/structure/B14442377.png)
![N-[2-[cyclohexylcarbamoyl(nitroso)amino]ethyl]-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B14442382.png)

